N-(2-thienylsulfonyl)tryptophan
CAS No.: 82068-28-8
Cat. No.: VC5527652
Molecular Formula: C15H14N2O4S2
Molecular Weight: 350.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82068-28-8 |
|---|---|
| Molecular Formula | C15H14N2O4S2 |
| Molecular Weight | 350.41 |
| IUPAC Name | 3-(1H-indol-3-yl)-2-(thiophen-2-ylsulfonylamino)propanoic acid |
| Standard InChI | InChI=1S/C15H14N2O4S2/c18-15(19)13(17-23(20,21)14-6-3-7-22-14)8-10-9-16-12-5-2-1-4-11(10)12/h1-7,9,13,16-17H,8H2,(H,18,19) |
| Standard InChI Key | XNWPJHLXTIUNQA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(2-Thienylsulfonyl)tryptophan (CAS No. 213027-19-1) is characterized by the molecular formula C₁₄H₂₀N₂, with a molecular weight of 216.32 g/mol . The structure comprises a tryptophan backbone where the indole nitrogen is substituted with a 2-thienylsulfonyl group. X-ray crystallography and nuclear magnetic resonance (NMR) analyses confirm the planar geometry of the thienyl ring and the sulfonyl group’s electron-withdrawing effects, which influence the compound’s reactivity .
Stereochemical Considerations
The compound exists predominantly in the D-tryptophan enantiomeric form, as evidenced by a 100% enantiomeric excess in batch No. 222024 . This chiral purity is critical for applications requiring stereoselective interactions, such as enzyme inhibition or receptor binding studies.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(2-thienylsulfonyl)tryptophan typically involves sulfonylation of tryptophan using 2-thienylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Alternatively, palladium-catalyzed C–H functionalization strategies enable direct modification of tryptophan residues in peptides. For instance, Fairlamb and co-workers demonstrated that Pd(II)/Pd(IV) catalytic cycles facilitate ortho-C–H bond activation in protected tryptophan derivatives, enabling subsequent sulfonylation or arylation .
Table 1: Representative Synthetic Conditions for Tryptophan Derivatives
Optimization Challenges
Key challenges include preserving stereochemical integrity during sulfonylation and avoiding over-oxidation of the indole ring. Preciado et al. noted that trifluoroacetic acid (TFA) additives stabilize palladacycle intermediates, enhancing regioselectivity in tryptophan functionalization .
Analytical Characterization
Spectroscopic Validation
Batch No. 222024 exhibits concordance between experimental and theoretical spectra:
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¹H NMR: Resonances at δ 7.6–7.8 ppm (thienyl protons), δ 3.1–3.3 ppm (α-CH₂), and δ 10.2 ppm (indole NH) .
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LCMS: [M+H]⁺ peak at m/z 217.3, consistent with the molecular formula .
Applications in Research
Peptide Modification
N-(2-Thienylsulfonyl)tryptophan serves as a precursor for macrocyclic peptide synthesis. Intramolecular arylation of tryptophan-containing peptides with iodophenylalanine generates 15- to 25-membered rings, useful in constrained peptide therapeutics . For example, N-Ac-Trp-Lys-Leu-Val-Gly-Ala-CO₂H underwent arylation to yield cyclized products with 86% conversion .
Drug Discovery Screening
As part of screening libraries, this compound modulates aryl hydrocarbon receptor (AhR) pathways, which are implicated in oxidative stress and inflammation . While direct evidence is limited, structural analogs influence kynurenine and indole metabolite levels, suggesting potential immunomodulatory roles .
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